molecular formula C9H10N2O4 B571434 Methyl 5-amino-2-methyl-4-nitrobenzoate CAS No. 116448-91-0

Methyl 5-amino-2-methyl-4-nitrobenzoate

Cat. No.: B571434
CAS No.: 116448-91-0
M. Wt: 210.189
InChI Key: CIOLBXFIRSNSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-methyl-4-nitrobenzoate is an organic compound with a complex structure that includes an amino group, a nitro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the amino group can produce nitroso or nitro compounds .

Scientific Research Applications

Methyl 5-amino-2-methyl-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-amino-2-methyl-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 5-fluoro-2-nitrobenzoate

Uniqueness

Methyl 5-amino-2-methyl-4-nitrobenzoate is unique due to the presence of both an amino and a nitro group on the benzene ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOLBXFIRSNSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666453
Record name Methyl 5-amino-2-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116448-91-0
Record name Methyl 5-amino-2-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.